Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Photophysical Properties and Singlet Oxygen Activation
A study explored the photochemical reactions of similar thiazole derivatives, focusing on their photophysical properties and the ability to act as singlet-oxygen sensitizers. These compounds, including variations like ethyl 2-chlorothiazole-5-carboxylate and ethyl 2-iodothiazole-5-carboxylate, were tested for their fluorescence and capability to activate singlet oxygen, which is crucial in photodynamic therapy and environmental applications. The unique photophysical properties make these thiazole derivatives valuable for further exploration in scientific research involving light-activated processes (Amati et al., 2010).
Synthetic Methodologies
Another study focused on the synthesis of a closely related compound, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, highlighting the synthetic methodologies involved. This research contributes to the broader field of organic synthesis, providing insights into the production of complex thiazole derivatives which can be applied in the development of new materials, sensors, or biomedical molecules (Tang Li-jua, 2015).
Structural Analysis and Applications
Further, a study on the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives revealed the potential for structural analysis and applications in medicinal chemistry. The detailed synthesis and structural elucidation of these compounds pave the way for their use in the design of drug candidates and materials with specific properties (H. M. Mohamed, 2014).
Anticancer Studies
Lastly, a study conducted on ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, a compound with a similar structural motif, discussed its synthesis and anticancer activity. Although this study is not directly related to Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate, it exemplifies how structurally related compounds can be explored for their biological activities, thereby hinting at the potential biomedical research applications of the compound (Vasantha Kumar et al., 2020).
Mechanism of Action
Target of Action
Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate is a compound that targets the DprE1 protein and the MoeW protein . DprE1 is a key enzyme involved in the biosynthesis of arabinan in the mycobacterial cell wall, while MoeW is involved in the biosynthesis of molybdenum cofactor (MoCo), which is essential for nitrate assimilation .
Mode of Action
The compound interacts with its targets by inhibiting their activity. The inhibition of DprE1 disrupts the biosynthesis of arabinan, a crucial component of the mycobacterial cell wall . The inhibition of MoeW disrupts the biosynthesis of MoCo, affecting nitrate assimilation .
Biochemical Pathways
The inhibition of DprE1 and MoeW affects the arabinan biosynthesis pathway and the MoCo biosynthesis pathway, respectively . The disruption of these pathways leads to the inhibition of mycobacterial growth, as the integrity of the cell wall is compromised and nitrate assimilation is affected .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The compound exhibits bactericidal activity against mycobacteria, including Mycobacterium tuberculosis . , suggesting that it has a specific action against mycobacteria.
properties
IUPAC Name |
ethyl 2-(1,3-benzothiazole-2-carbonylamino)-5-nitrothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5S2/c1-2-23-15(20)8-7-11(18(21)22)25-13(8)17-12(19)14-16-9-5-3-4-6-10(9)24-14/h3-7H,2H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASRGPFUKNTPAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.